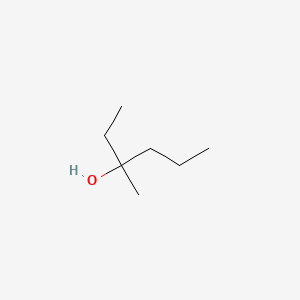

3-Methyl-3-hexanol

Description

Properties

IUPAC Name |

3-methylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-6-7(3,8)5-2/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWJZCSJMOILIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870658 | |

| Record name | 3-Hexanol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-96-6 | |

| Record name | 3-Methyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-3-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexanol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexanol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 3-Methyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical behavior of 3-Methyl-3-hexanol (CAS No: 597-96-6). The information is intended to support research and development activities where this tertiary alcohol is utilized as a reagent, solvent, or synthetic intermediate.[1]

Molecular Structure and Stereochemistry

This compound is a saturated tertiary alcohol with the molecular formula C₇H₁₆O.[1][2] Its structure features a six-carbon hexane (B92381) chain as the backbone. A hydroxyl group (-OH) and a methyl group (-CH₃) are both attached to the third carbon atom of this chain. This substitution pattern classifies it as a tertiary alcohol, a structural feature that dictates its chemical reactivity, preventing it from undergoing oxidation under typical conditions.[3]

The central, third carbon atom is a chiral center, meaning this compound can exist as two distinct stereoisomers: (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol.[4] The specific stereoisomer can be crucial in asymmetric synthesis processes.[1] The general structure is often presented without specific stereochemistry unless a particular enantiomer is synthesized or isolated.

The InChIKey for the non-stereospecific molecule is KYWJZCSJMOILIZ-UHFFFAOYSA-N.[2][5][6]

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1][7] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Identifiers | ||

| CAS Number | 597-96-6 | - |

| Molecular Formula | C₇H₁₆O | - |

| Molecular Weight | 116.20 | g/mol |

| Physical Properties | ||

| Density | 0.820 - 0.823 | g/cm³ |

| Boiling Point | 143 | °C |

| Melting Point | 25 | °C |

| Flash Point | 49.4 | °C |

| Refractive Index | 1.421 - 1.425 | - |

| Water Solubility | 11.76 (at 25 °C) | g/L |

| Thermochemical Data | ||

| Enthalpy of Vaporization | 53.6 | kJ/mol |

| Partition Coefficient | ||

| LogP (Octanol/Water) | 1.9 | - |

Data sourced from multiple references.[1][2][7][8][9][10][11]

Experimental Protocols and Characterization

The structure of this compound is confirmed through standard organic chemistry techniques, including synthesis and spectroscopic analysis.

A common and high-yield method for synthesizing this compound is the Grignard reaction.[1] This protocol involves the nucleophilic addition of a Grignard reagent to a ketone.

Objective: To synthesize this compound from 2-pentanone and methylmagnesium iodide.

Materials:

-

2-Pentanone (C₅H₁₀O)

-

Methyl iodide (CH₃I)

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether

-

Aqueous acid (e.g., H₃O⁺ for workup)

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and anhydrous diethyl ether. Slowly add methyl iodide dissolved in anhydrous ether to the flask. The reaction is exothermic and will initiate the formation of methylmagnesium iodide (CH₃MgI).

-

Nucleophilic Addition: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add 2-pentanone, dissolved in anhydrous ether, to the reaction mixture. The nucleophilic methyl group from the Grignard reagent will attack the electrophilic carbonyl carbon of 2-pentanone, forming a magnesium alkoxide intermediate.[1]

-

Hydrolysis (Workup): After the addition is complete, the reaction is quenched by slowly adding a weak aqueous acid. This protonates the alkoxide intermediate to yield the final product, this compound, and a magnesium salt byproduct.[1]

-

Purification: The organic layer is separated, washed, dried, and the solvent is removed. The crude product can be purified by distillation.

A logical workflow for this synthesis is depicted in the diagram below.

The identity and purity of synthesized this compound are confirmed using spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For this compound, a prominent broad peak is expected around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A C-O stretching band should appear near 1050 cm⁻¹.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns confirm the structure, including characteristic fragments at m/z 99 and m/z 73, which result from α-cleavage adjacent to the hydroxyl group.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule, including the hydroxyl proton, the methyl protons, and the various methylene (B1212753) and methyl protons of the ethyl and propyl chains.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven unique carbon atoms in the structure. The carbon atom bonded to the hydroxyl group will appear significantly downfield.

-

Chemical Reactivity: Reaction with HCl

As a tertiary alcohol, this compound readily undergoes Sₙ1 (unimolecular nucleophilic substitution) reactions in the presence of strong acids like concentrated HCl.[12]

Reaction Pathway:

-

Protonation: The hydroxyl group is protonated by the strong acid, forming a good leaving group (water).

-

Carbocation Formation: The protonated alcohol dissociates, leading to the departure of a water molecule and the formation of a stable tertiary carbocation at the third carbon position.[12]

-

Nucleophilic Attack: The chloride ion (Cl⁻) from HCl acts as a nucleophile and attacks the tertiary carbocation.

-

Product Formation: The final product of the reaction is 3-chloro-3-methylhexane.[12]

This reaction pathway highlights the stability of the tertiary carbocation intermediate, a key feature of the molecule's structure.

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of this compound.

References

- 1. This compound|CAS 597-96-6|For Research [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. (R)-3-methyl-3-hexanol [webbook.nist.gov]

- 5. PubChemLite - this compound (C7H16O) [pubchemlite.lcsb.uni.lu]

- 6. 3-Hexanol, 3-methyl- [webbook.nist.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3-Hexanol, 3-methyl- (CAS 597-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound [stenutz.eu]

- 10. This compound | 597-96-6 [chemicalbook.com]

- 11. 3-Hexanol, 3-methyl- [webbook.nist.gov]

- 12. homework.study.com [homework.study.com]

3-Methyl-3-hexanol chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of 3-Methyl-3-hexanol (CAS 597-96-6). This tertiary alcohol is a valuable compound in various fields, serving as a reagent in organic synthesis, a building block for more complex molecules, and finding applications in the fragrance and flavor industries.[1][2]

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[2][3] As a tertiary alcohol, the hydroxyl group is attached to a carbon that is bonded to three other carbon atoms, which significantly influences its reactivity and physical properties, such as its lower water solubility compared to less-branched isomers.[2][3]

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | 3-methylhexan-3-ol[4] |

| CAS Number | 597-96-6[4] |

| Molecular Formula | C₇H₁₆O[4] |

| Synonyms | 2-Ethyl-2-pentanol, 3-Methyl-hexanol-(3)[4] |

| InChI | InChI=1S/C7H16O/c1-4-6-7(3,8)5-2/h8H,4-6H2,1-3H3[4] |

| InChIKey | KYWJZCSJMOILIZ-UHFFFAOYSA-N[4] |

Tabulated Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 116.20 g/mol [2] |

| Appearance | Colorless liquid[2][3] |

| Density | 0.823 g/cm³[2] |

| Boiling Point | 142-143°C at 760 mmHg[2][3] |

| Melting Point | -70°C[3] |

| Flash Point | 49.4°C (closed cup)[2] |

| Water Solubility | 11.76 g/L at 25°C[1][5] |

| Vapor Pressure | 2.2 mmHg at 25°C[1] |

| Refractive Index | 1.4250[1] |

| pKa | 15.38 ± 0.29 (Predicted)[1] |

| LogP | 1.947 (Estimated)[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the presence and environment of protons and carbons within the molecule.

Table 1: ¹H NMR Spectroscopic Data (Data is representative and may vary based on solvent and instrument)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | m | 6H | -CH₂- groups |

| ~1.1 | s | 3H | C3-CH₃ |

| ~0.9 | t | 6H | C1-CH₃ and C6-CH₃ |

| ~1.2 | s | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data (Data is representative and may vary based on solvent and instrument)

| Chemical Shift (δ) ppm | Assignment |

| ~74.5 | C3 (-C-OH) |

| ~36.8 | C4 (-CH₂-) |

| ~26.4 | C2 (-CH₂-) |

| ~23.3 | C3-CH₃ |

| ~17.1 | C5 (-CH₂-) |

| ~14.6 | C6 (-CH₃) |

| ~8.6 | C1 (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak for this compound is often weak or absent.[6] Fragmentation is dominated by α-cleavage next to the oxygen atom.

Table 3: Key Mass Spectrometry Fragments

| m/z | Interpretation |

| 87 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 73 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 45 | [C₂H₅O]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups.

Table 4: Key IR Absorptions

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400 (broad) | O-H stretch (alcohol)[2] |

| ~2960-2870 | C-H stretch (alkane) |

| ~1150 | C-O stretch (tertiary alcohol) |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Grignard reaction.[2] This involves the nucleophilic attack of a Grignard reagent on a ketone, followed by an acidic workup. There are three primary Grignard routes to produce the target molecule. A representative workflow is detailed below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of this compound from propyl bromide and 2-butanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propyl bromide

-

2-Butanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer

Procedure:

-

Grignard Reagent Preparation:

-

Set up a flame-dried three-neck flask equipped with a condenser, a dropping funnel, and a magnetic stir bar. Protect the apparatus from atmospheric moisture with drying tubes (e.g., CaCl₂).

-

Place magnesium turnings in the flask.

-

Dissolve propyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the propyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by bubble formation and a gentle refluxing of the ether.

-

Once initiated, add the remaining propyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

-

-

Reaction with Ketone:

-

Dissolve 2-butanone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the 2-butanone solution dropwise to the stirred, cooled Grignard reagent. Control the rate of addition to maintain a gentle reaction.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel. The product will be in the ether layer.

-

Separate the layers and extract the aqueous layer with additional diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the bulk of the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

-

Analysis:

-

Confirm the identity and purity of the product using GC-MS, ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Logical Relationships of Properties

The chemical structure of this compound dictates its physical properties, reactivity, and spectroscopic signature. The following diagram illustrates these relationships.

Caption: Logical relationships between the structure and properties of this compound.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[2][7]

-

GHS Classification: Flammable liquids (Category 3), Acute toxicity, oral (Category 4).[7][8]

-

Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces.[8] Use explosion-proof electrical equipment.[8] Wear protective gloves, clothing, and eye protection.[8] Wash hands thoroughly after handling.[8]

-

Stability: This compound is classified as a peroxide-forming chemical upon concentration (e.g., distillation), so it should be handled with care, especially if it has been stored for an extended period.[7]

-

Storage: Store in a cool, well-ventilated place.[8] Keep the container tightly closed.[8]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Outline three different Grignard syntheses for 3 -methyl-3-hexanol. | Filo [askfilo.com]

- 2. This compound|CAS 597-96-6|For Research [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Hexanol, 3-methyl- | C7H16O | CID 11708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-METHYL-1-HEXANOL(13231-81-7) 13C NMR spectrum [chemicalbook.com]

- 8. 3-Hexanol, 3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Reaction Mechanism of 3-Methyl-3-hexanol with HBr

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between 3-Methyl-3-hexanol and hydrobromic acid (HBr). The core of this transformation lies in a unimolecular nucleophilic substitution (SN1) mechanism, a fundamental concept in organic chemistry with significant implications in synthetic pathways. This document elucidates the reaction mechanism, stereochemical outcomes, and potential side reactions. Furthermore, it presents a generalized experimental protocol, methods for product purification and characterization, and relevant quantitative data.

Introduction

The reaction of alcohols with hydrogen halides is a cornerstone of organic synthesis, providing a reliable method for the conversion of hydroxyl groups into alkyl halides. These products serve as versatile intermediates in the synthesis of a wide array of more complex molecules, a critical aspect in the field of drug development. Understanding the underlying mechanism of these reactions is paramount for controlling product distribution, stereochemistry, and yield. This guide focuses on the specific reaction of a tertiary alcohol, this compound, with HBr, which proceeds via an SN1 pathway.

The SN1 Reaction Mechanism

The reaction of this compound with HBr is a classic example of a unimolecular nucleophilic substitution (SN1) reaction.[1][2][3] This multi-step mechanism is characterized by the formation of a carbocation intermediate.[3][4][5] The overall reaction is as follows:

CH3CH2CH2C(CH3)(OH)CH2CH3 + HBr → CH3CH2CH2C(CH3)(Br)CH2CH3 + H2O

The mechanism can be broken down into three key steps:

Step 1: Protonation of the Alcohol The reaction is initiated by the protonation of the hydroxyl group of this compound by the strong acid, HBr.[4][5][6] The lone pair of electrons on the oxygen atom acts as a Lewis base, abstracting a proton from HBr to form a protonated alcohol (an oxonium ion) and a bromide ion.[4][6] This initial step is a rapid acid-base reaction.

Step 2: Formation of the Carbocation The protonated hydroxyl group is an excellent leaving group (water).[4][6] The C-O bond breaks heterolytically, with the water molecule departing, taking the bonding electrons with it. This results in the formation of a planar, sp2-hybridized tertiary carbocation.[2][3] This step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction.[4][7] The stability of the tertiary carbocation is a key driving force for the reaction to proceed via the SN1 pathway.

Step 3: Nucleophilic Attack by the Bromide Ion The bromide ion, a good nucleophile, then attacks the electrophilic carbocation.[4][5][6] Due to the planar nature of the carbocation, the bromide ion can attack from either face with equal probability.[2][3] This leads to the formation of the final product, 3-bromo-3-methylhexane.

Stereochemistry of the Reaction

If the starting alcohol is chiral, as in the case of (R)- or (S)-3-Methyl-3-hexanol, the SN1 reaction will result in a racemic mixture of the product.[4][8][9][10][11][12] This is a direct consequence of the planar carbocation intermediate, which is achiral. The nucleophilic attack from both sides produces both (R)- and (S)-3-bromo-3-methylhexane in approximately equal amounts.[3][4][8][9][11][12]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the SN1 reaction between this compound and HBr.

Caption: SN1 Reaction Mechanism of this compound with HBr.

Quantitative Data

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C7H16O | 116.20 |

| Hydrobromic Acid | HBr | 80.91 |

| 3-Bromo-3-methylhexane | C7H15Br | 179.10[14] |

| 3-Methyl-3-hexene | C7H14 | 98.19[1] |

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of 3-bromo-3-methylhexane.

Materials and Equipment

-

This compound

-

Concentrated Hydrobromic Acid (48%)

-

Anhydrous Calcium Chloride

-

Sodium Bicarbonate solution (5%)

-

Separatory Funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure

-

Reaction Setup: In a round-bottom flask, combine this compound and a molar excess of concentrated hydrobromic acid.

-

Reflux: Heat the mixture under reflux for a period of 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel. The organic layer containing the alkyl bromide will separate from the aqueous layer.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

-

Drying: Dry the organic layer over anhydrous calcium chloride.

-

Purification: Decant the dried liquid and purify by fractional distillation.[15][16] Collect the fraction boiling at the expected boiling point of 3-bromo-3-methylhexane.

Experimental Workflow Diagram

Caption: Generalized workflow for the synthesis of 3-bromo-3-methylhexane.

Potential Side Reactions: E1 Elimination

Under the acidic and heated conditions of the reaction, a competing unimolecular elimination (E1) reaction can occur, leading to the formation of alkenes.[17] The tertiary carbocation intermediate can lose a proton from an adjacent carbon atom to form 3-methyl-3-hexene.

CH3CH2CH2C+(CH3)CH2CH3 → CH3CH2CH=C(CH3)CH2CH3 + H+

To minimize this side reaction, it is advisable to conduct the reaction at the lowest effective temperature.

Product Characterization

The identity and purity of the synthesized 3-bromo-3-methylhexane can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 3-Bromo-3-methylhexane

| Technique | Key Features |

| 1H NMR | Complex multiplets in the aliphatic region (δ 0.8-2.0 ppm) corresponding to the different methyl and methylene (B1212753) groups. |

| 13C NMR | Signals in the aliphatic region, with the carbon attached to the bromine atom appearing at a characteristic downfield shift. |

| FTIR | C-H stretching vibrations (~2850-3000 cm-1), C-H bending vibrations (~1375-1465 cm-1), and a characteristic C-Br stretching vibration in the fingerprint region. |

| Mass Spec. | Molecular ion peak (M+) and characteristic fragmentation patterns including the loss of Br and alkyl fragments. |

Table 3: Spectroscopic Data for the Potential Side Product: 3-Methyl-3-hexene

| Technique | Key Features |

| 1H NMR | Alkene proton signal (δ ~5.1-5.5 ppm), along with aliphatic signals. |

| 13C NMR | Signals for the sp2 hybridized carbons of the double bond (δ ~120-140 ppm).[18] |

| FTIR | C=C stretching vibration (~1650 cm-1) and =C-H stretching vibration (~3020 cm-1).[19] |

| Mass Spec. | Molecular ion peak (M+) at m/z = 98.[20][21] |

Conclusion

The reaction of this compound with HBr is a robust and well-understood transformation that proceeds via an SN1 mechanism. The formation of a stable tertiary carbocation intermediate dictates the reaction pathway and the stereochemical outcome, leading to a racemic product. While the primary product is 3-bromo-3-methylhexane, the potential for a competing E1 elimination reaction should be considered and controlled through appropriate reaction conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to effectively utilize this important reaction.

References

- 1. 3-Methyl-3-hexene, (Z)- | C7H14 | CID 5357250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-1-bromo-3-methylhexane | C7H15Br | CID 101654436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The reaction of HBr with (R)-3-methyl-3-hexanol leads to racemic 3-Bromo-.. [askfilo.com]

- 4. brainly.com [brainly.com]

- 5. Solved C. A reaction of (R)-3-methyl-3-hexanol with HBr | Chegg.com [chegg.com]

- 6. youtube.com [youtube.com]

- 7. 11.4 The SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. homework.study.com [homework.study.com]

- 9. chegg.com [chegg.com]

- 10. Solved The reaction of HBr with \( (R) \)-3-methyl-3-hexanol | Chegg.com [chegg.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Solved 4. In the reaction below, (R)-3-methyl-3-hexanol | Chegg.com [chegg.com]

- 13. homework.study.com [homework.study.com]

- 14. 3-Bromo-3-methylhexane | C7H15Br | CID 19851237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Purification [chem.rochester.edu]

- 16. benchchem.com [benchchem.com]

- 17. orgosolver.com [orgosolver.com]

- 18. CIS-3-METHYL-3-HEXENE(4914-89-0) 13C NMR spectrum [chemicalbook.com]

- 19. 3-Methyl-3-hexene [webbook.nist.gov]

- 20. 3-Methyl-3-hexene [webbook.nist.gov]

- 21. 3-Methyl-3-hexene [webbook.nist.gov]

stereoisomers of 3-Methyl-3-hexanol

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-3-hexanol

Introduction

This compound (C₇H₁₆O) is a tertiary alcohol that possesses a single chiral center at the carbon atom C3.[1][2][3] This chirality gives rise to two distinct stereoisomers, specifically a pair of enantiomers: (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol. These enantiomers are non-superimposable mirror images of each other and, while they share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light and their biological activity.[4][5] This guide provides a comprehensive overview of the synthesis, properties, separation, and biological significance of these stereoisomers, tailored for professionals in research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while properties like boiling point and density are identical for both enantiomers, their optical rotation values are equal in magnitude but opposite in direction.[5]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1][2][6][7] |

| Molecular Weight | 116.20 g/mol | [1][2][6][7] |

| CAS Number (Racemate) | 597-96-6 | [1][2][6] |

| CAS Number ((R)-enantiomer) | 56973-28-5 | [8] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 142-143 °C at 760 mmHg | [6][9] |

| Density | ~0.823 g/cm³ | [6] |

| Water Solubility | 11.76 g/L (at 25 °C) | [10] |

| Optical Rotation | Specific values not detailed in search results. |

Stereochemistry and Visualization

The two enantiomers of this compound are defined by the spatial arrangement of the four different groups (hydroxyl, methyl, ethyl, and propyl) around the chiral C3 carbon.

Synthesis and Stereocontrol

The synthesis of this compound typically results in a racemic mixture, as common synthetic routes do not favor the formation of one enantiomer over the other.

Experimental Protocol: Grignard Synthesis (Racemic)

A standard method for preparing this compound is the Grignard reaction.[6] This involves the nucleophilic addition of a Grignard reagent to a ketone. Due to the planar nature of the ketone's carbonyl group, the Grignard reagent can attack from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.[6]

Reactants:

-

Methylmagnesium bromide (CH₃MgBr) or Methylmagnesium iodide (CH₃MgI)

-

Anhydrous diethyl ether or THF as solvent

-

Aqueous acid (e.g., H₃O⁺) for workup

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings and a crystal of iodine in anhydrous ether.

-

Slowly add methyl bromide dissolved in anhydrous ether to initiate the formation of the Grignard reagent (CH₃MgBr).

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Add a solution of 3-hexanone in anhydrous ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Perform an acidic workup by slowly adding a dilute solution of HCl or H₂SO₄ to quench the reaction and protonate the alkoxide intermediate.

-

Separate the ethereal layer, wash with brine, dry over anhydrous MgSO₄, and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by distillation to yield racemic this compound.

Separation of Enantiomers (Resolution)

Resolving the racemic mixture of this compound is a critical step for studying the biological activity of the individual enantiomers. Since enantiomers have identical physical properties, separation requires chiral methods.[4]

Experimental Protocol: Resolution via Diastereomer Formation

This classic resolution technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional methods like fractional crystallization or chromatography.[4][5]

Reactants:

-

Racemic (R/S)-3-methyl-3-hexanol

-

Enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid)

-

Esterification catalyst (e.g., DCC, DMAP)

-

Solvent for crystallization (e.g., hexane)

-

Base for hydrolysis (e.g., NaOH)

Procedure:

-

Esterification: React the racemic this compound with an equimolar amount of the enantiomerically pure chiral acid in the presence of an esterification catalyst. This reaction produces a mixture of two diastereomeric esters: ((R)-alcohol, (R)-acid) and ((S)-alcohol, (R)-acid).

-

Separation: Separate the diastereomeric esters using fractional crystallization. The differing solubilities of the diastereomers will cause one to crystallize out of the solution preferentially.

-

Hydrolysis: Hydrolyze each separated diastereomeric ester individually using a base (saponification) to cleave the ester bond.

-

Isolation: This final step regenerates the chiral resolving agent and yields the separated, enantiomerically pure (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol.

Other modern techniques for enantiomeric separation include chiral chromatography, where the racemic mixture is passed through a column with a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.[4]

Biological Significance

The stereochemistry of molecules is often crucial in biological systems, where enzymes and receptors are themselves chiral. This compound has been identified as a component in insect pheromone communication. Specifically, certain stereoisomers of related compounds act as synergists in aggregation pheromones. For instance, (3S,4S)-4-methyl-3-hexanol acts as a synergist for the aggregation pheromone of the almond bark beetle, Scolytus amygdali.[11] While the specific activity of each this compound enantiomer is not detailed in the provided search results, it is a common principle that different enantiomers can elicit different, or even inhibitory, biological responses. This highlights the importance of stereospecific synthesis and separation for applications in agriculture (e.g., pest management) and medicine.

References

- 1. 3-Hexanol, 3-methyl- [webbook.nist.gov]

- 2. 3-Hexanol, 3-methyl- [webbook.nist.gov]

- 3. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 4. jackwestin.com [jackwestin.com]

- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 6. This compound|CAS 597-96-6|For Research [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. (R)-3-methyl-3-hexanol [webbook.nist.gov]

- 9. This compound [stenutz.eu]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

The Biological Significance of 4-Methyl-3-hexanol in Insects: A Technical Guide

An In-depth Examination of a Key Semiochemical in Insect Communication and Behavior

This technical guide provides a comprehensive overview of the biological significance of 4-methyl-3-hexanol in insects, with a primary focus on its role as a pheromone. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management. This document will delve into the known functions of this semiochemical, present quantitative data on its behavioral effects, detail relevant experimental protocols, and illustrate the underlying biological pathways.

Note on Chemical Nomenclature: The query specified "3-Methyl-3-hexanol." However, a thorough review of the scientific literature indicates that the biologically active compound in the contexts described is predominantly 4-methyl-3-hexanol . This guide will focus on the latter, as it is the compound with documented significance as an insect pheromone.

Executive Summary

4-Methyl-3-hexanol is a chiral alcohol that functions as a crucial component of the pheromone systems of several insect species, most notably in certain beetles and ants. Its primary roles are as a synergist in aggregation pheromones and as a trail or alarm pheromone component. The stereochemistry of 4-methyl-3-hexanol is critical to its biological activity, with different stereoisomers often eliciting distinct or even inhibitory behavioral responses. Understanding the biosynthesis, perception, and behavioral effects of this compound is vital for the development of targeted and environmentally benign pest management strategies.

Pheromonal Activity of 4-Methyl-3-hexanol

Synergist in Bark Beetle Aggregation Pheromones

The most well-documented role of 4-methyl-3-hexanol is as a synergist for the aggregation pheromone of the almond bark beetle, Scolytus amygdali. The main component of this beetle's aggregation pheromone is (3S,4S)-4-methyl-3-heptanol. Field experiments have demonstrated that the presence of (3S,4S)-4-methyl-3-hexanol significantly enhances the attraction of S. amygdali to traps baited with the main pheromone component.[1][2] Interestingly, other stereoisomers of the main pheromone component, such as (3R,4S)- and (3R,4R)-4-methyl-3-heptanol, have been shown to be inhibitory to beetle attraction.[1][2]

Pheromone Component in Ants

In the order Hymenoptera, (3R,4S)-4-methyl-3-hexanol has been identified as a pheromone of the ant Tetramorium impurum.[3][4] It is isolated from the heads of all adult castes of this species, along with 4-methyl-3-hexanone.[3][4] In this context, it is believed to play a role in chemical communication within the colony, potentially as part of an alarm or trail-marking signal.

Quantitative Data on Behavioral Responses

The following table summarizes the available quantitative data from field trapping experiments with the almond bark beetle, Scolytus amygdali. These studies highlight the synergistic effect of (3S,4S)-4-methyl-3-hexanol.

| Treatment | Mean No. of Beetles Captured | Species | Reference |

| (3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol (synergist) | High Attraction (Specific numbers vary by experiment) | Scolytus amygdali | [1][2] |

| (3S,4S)-4-methyl-3-heptanol + synergist + (3R,4S)-4-methyl-3-heptanol | Inhibited Response | Scolytus amygdali | [1][2] |

| (3S,4S)-4-methyl-3-heptanol + synergist + (3R,4R)-4-methyl-3-heptanol | Inhibited Response | Scolytus amygdali | [1][2] |

Note: Detailed dose-response data for 4-methyl-3-hexanol alone is limited in the reviewed literature. Its activity is primarily documented in conjunction with other pheromone components.

Biosynthesis of Methyl-Branched Alcohols

While the specific biosynthetic pathway for 4-methyl-3-hexanol in insects has not been fully elucidated, it is hypothesized to follow a similar route to other methyl-branched hydrocarbons and ketones, which is a modification of fatty acid biosynthesis. The biosynthesis of the related compound, (S)-4-methyl-3-heptanone, has been shown to derive from three propionate (B1217596) units via a polyketide/fatty acid-type pathway.[5] This suggests a plausible pathway for 4-methyl-3-hexanol involving the condensation of propionyl-CoA and acetyl-CoA units, followed by reduction steps.

Below is a diagram illustrating a putative biosynthetic pathway for 4-methyl-3-hexanol.

Caption: Putative biosynthetic pathway of 4-methyl-3-hexanol in insects.

Perception and Signaling Pathway

The perception of 4-methyl-3-hexanol, like other semiochemicals, occurs in the insect's antennae. Olfactory receptor neurons (ORNs) housed within sensilla on the antennae express specific olfactory receptors (ORs) that bind to the pheromone molecules. This binding event initiates a signal transduction cascade, leading to the depolarization of the neuron and the firing of an action potential.

The signaling pathway is generally understood to involve a G-protein coupled receptor (GPCR) mechanism, as illustrated in the diagram below.

Caption: Generalized olfactory signaling pathway in insects.

Experimental Protocols

The study of 4-methyl-3-hexanol's effects on insects relies on a combination of chemical analysis and behavioral and electrophysiological assays.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a technique used to identify which volatile compounds in a mixture elicit an olfactory response in an insect's antenna.

Methodology:

-

Sample Preparation: A solution containing the synthetic 4-methyl-3-hexanol or a natural extract is prepared in a suitable solvent (e.g., hexane).

-

GC Separation: The sample is injected into a gas chromatograph (GC) equipped with an appropriate column to separate the individual volatile compounds.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., a Flame Ionization Detector - FID), while the other is directed over an insect antenna preparation.

-

Antennal Preparation: An antenna is excised from a live insect and mounted between two electrodes. The electrodes record the electrical potential across the antenna.

-

Signal Recording: As the volatile compounds elute from the GC and pass over the antenna, any compound that binds to olfactory receptors will cause a depolarization of the antennal neurons, which is recorded as a change in voltage (an EAD response).

-

Data Analysis: The FID chromatogram and the EAD recording are displayed simultaneously. Peaks in the FID chromatogram that correspond in time to a response from the antenna are identified as biologically active compounds.

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a common behavioral assay used to determine an insect's preference for a particular odor.[6]

Methodology:

-

Apparatus: A Y-shaped glass or plastic tube is used. A stream of purified, humidified air is passed through each arm of the Y.

-

Odor Source: The test odor (e.g., a filter paper treated with a solution of 4-methyl-3-hexanol in a solvent) is placed in one arm's airline, while a control (solvent only) is placed in the other.

-

Insect Release: An individual insect is released at the base of the Y-tube.

-

Observation: The insect is allowed a set amount of time to move up the tube and choose one of the arms. A choice is typically recorded when the insect moves a certain distance into an arm.

-

Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded. The positions of the treatment and control arms are frequently switched to avoid positional bias.

-

Statistical Analysis: A chi-square test or a similar statistical test is used to determine if there is a significant preference for the treatment odor over the control.

Below is a workflow diagram for a typical Y-tube olfactometer experiment.

Caption: Standardized workflow for a Y-tube olfactometer bioassay.

Conclusion and Future Directions

4-Methyl-3-hexanol is a biologically significant semiochemical that plays a key role in the chemical communication of certain insect species, particularly as a pheromone synergist in bark beetles and as a pheromone in ants. The stereospecificity of this compound is crucial for its activity. While its role has been identified in a few species, further research is needed to explore its presence and function in a broader range of insects. Elucidating the specific olfactory receptors and the complete biosynthetic pathway for 4-methyl-3-hexanol will provide deeper insights into insect chemical ecology and may reveal novel targets for the development of highly specific and effective pest management tools. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. microbe-investigations.com [microbe-investigations.com]

The Role of 3-Methyl-3-hexanol as an Ant Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheromones are the cornerstone of chemical communication in the intricate societies of ants, mediating a vast array of behaviors from foraging and recruitment to alarm and defense. Among the myriad of semiochemicals employed by these insects, 3-Methyl-3-hexanol has been identified as a significant pheromonal component in certain ant species. This technical guide provides an in-depth analysis of the role of this compound, focusing on its function, the behavioral responses it elicits, the experimental methodologies used for its study, and the current understanding of its underlying signaling pathways. This document is intended to be a comprehensive resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Chemical Identity and Occurrence

This compound is a tertiary alcohol with the chemical formula C₇H₁₆O. A key finding in the study of this compound as an ant pheromone was the identification of the specific stereoisomer, (3R,4S)-4-methyl-3-hexanol, along with 4-methyl-3-hexanone, from the heads of all adult castes of the ant Tetramorium impurum.[1][2] Notably, there are significant quantitative differences in the secretion of these compounds between the sexes, with males producing much higher quantities.[2] While this compound is a known pheromone in Tetramorium impurum, it is important to note that the trail pheromone for this species has been identified as a methylbenzoate derivative, which distinguishes it from the related species Tetramorium caespitum.[3] This suggests that this compound in T. impurum likely functions in contexts other than trail following, such as alarm or aggregation signaling.

Behavioral Response Data

Quantitative data on the specific behavioral responses of Tetramorium impurum to isolated this compound is limited in the currently available literature. However, studies on other ant species and related alarm pheromones provide a framework for the expected dose-dependent behaviors. Generally, low concentrations of alarm pheromones tend to elicit attraction and alertness, while higher concentrations trigger alarm, aggression, and repulsion.[4][5]

Table 1: Composition of Mandibular Gland Secretion in Tetramorium impurum

| Compound | Stereoisomer | Source | Relative Abundance | Putative Function | Reference |

| 4-Methyl-3-hexanol | (3R,4S) | Head (Mandibular Gland) | Major component, higher in males | Alarm/Aggregation Pheromone | [1][2] |

| 4-Methyl-3-hexanone | Not specified | Head (Mandibular Gland) | Minor component | Alarm/Aggregation Pheromone | [1] |

Experimental Protocols

The investigation of ant pheromones like this compound involves a multi-step process encompassing chemical analysis and behavioral bioassays.

Pheromone Extraction and Identification

A standard method for identifying volatile compounds from ants involves solvent extraction of specific body parts, typically the head where the mandibular glands are located, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[6][7]

Protocol: GC-MS Analysis of Ant Headspace Volatiles

-

Sample Collection: Collect heads from a known number of ants (e.g., 50-100 individuals).

-

Extraction: Immerse the collected heads in a suitable solvent such as hexane (B92381) or pentane (B18724) for a defined period.

-

Concentration: Carefully evaporate the solvent to concentrate the extract.

-

GC-MS Analysis: Inject the concentrated extract into a gas chromatograph coupled to a mass spectrometer.

-

Compound Identification: Identify the chemical components by comparing their mass spectra and retention times with those of synthetic standards and library data.

Behavioral Bioassays

To determine the behavioral function of an identified compound, various bioassays are employed. These assays are designed to quantify specific behaviors in response to the synthetic pheromone.

Protocol: Alarm Behavior Bioassay

-

Colony Setup: Establish a small laboratory colony of the target ant species in a controlled environment (e.g., a petri dish or small arena).

-

Stimulus Preparation: Prepare serial dilutions of synthetic this compound in a suitable solvent (e.g., hexane).

-

Stimulus Application: Introduce a small piece of filter paper treated with a specific concentration of the pheromone solution into the vicinity of the ant colony. A solvent-only control should be used for comparison.

-

Behavioral Observation: Record and quantify the ants' behaviors for a set period. Key behaviors to measure include:

-

Increased locomotion (running speed, turning rate)

-

Mandible opening

-

Gaster flexing

-

Attraction towards or repulsion from the stimulus source

-

Recruitment of nestmates

-

-

Data Analysis: Statistically compare the behavioral responses to the pheromone with the control group to determine the significance of the observed effects.[4]

Protocol: Trail-Following Bioassay

Although this compound is not the trail pheromone for T. impurum, this protocol is relevant for pheromone research in general.

-

Arena Setup: Use a Y-maze or a circular arena with a defined path.

-

Trail Application: Apply a solution of the test compound along one arm of the Y-maze or along the circular path. The other arm or a parallel path is treated with the solvent as a control.

-

Ant Introduction: Introduce an individual ant at the start of the maze.

-

Observation: Record the path taken by the ant and the distance it follows the chemical trail.

-

Data Analysis: Compare the preference for the pheromone trail over the control trail.[7][8]

Electrophysiological Analysis

Electroantennography (EAG) is used to measure the electrical response of an ant's antenna to a specific chemical stimulus, providing evidence that the ant can detect the compound.

Protocol: Electroantennography (EAG)

-

Antenna Preparation: Excise an antenna from a live ant and mount it between two electrodes.

-

Stimulus Delivery: Deliver a puff of air carrying a known concentration of the volatile pheromone over the antenna.

-

Signal Recording: Record the change in electrical potential (the EAG response) from the antenna.

-

Data Analysis: Compare the EAG responses to the pheromone with responses to a control (solvent) to determine the antenna's sensitivity to the compound.[9][10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Signaling Pathways

The precise signaling pathway for this compound in Tetramorium impurum has not been elucidated. However, based on current knowledge of insect olfaction, two primary mechanisms are plausible: ionotropic and metabotropic pathways.[6][11]

-

Ionotropic Pathway: In this mechanism, the olfactory receptor (OR) forms a complex with a highly conserved co-receptor (Orco). Upon binding of the pheromone to the OR, this complex directly functions as a ligand-gated ion channel, leading to a rapid influx of cations and depolarization of the olfactory sensory neuron.[12]

-

Metabotropic Pathway: This pathway involves G-protein coupled receptors (GPCRs). The binding of the pheromone to the receptor activates a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP3).[6][11] These second messengers then modulate the activity of ion channels, leading to neuronal depolarization. Recent research provides growing evidence for the involvement of GPCRs in insect odor detection.[9][11]

It is also possible that both pathways are involved in the olfactory response to a single compound. The information from the olfactory sensory neurons is then processed in the antennal lobe of the ant's brain, followed by higher processing in the mushroom bodies and lateral horn, ultimately leading to a behavioral response.[8]

Conclusion and Future Directions

(3R,4S)-4-methyl-3-hexanol is a confirmed pheromonal component in Tetramorium impurum, likely playing a role in alarm or aggregation behaviors. While the chemical has been identified and its glandular source located, a significant gap remains in the quantitative understanding of the behavioral responses it elicits in this species. Future research should focus on detailed dose-response bioassays to establish behavioral thresholds for attraction, alarm, and repulsion. Furthermore, electrophysiological studies, including single-sensillum recording, could identify the specific olfactory sensory neurons that respond to this compound. Finally, molecular studies are needed to deorphanize the specific receptor(s) for this pheromone and to elucidate the precise downstream signaling cascade, which will provide a more complete picture of how this chemical signal is perceived and processed to modulate ant behavior. Such knowledge will not only advance our fundamental understanding of insect chemical communication but may also provide novel targets for the development of species-specific pest management strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil | MDPI [mdpi.com]

- 3. Tetramorium impurum | BWARS [bwars.com]

- 4. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. antwiki.org [antwiki.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alarm Pheromone Processing in the Ant Brain: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Reactions of Tertiary Alcohols

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth examination of the core reactions characteristic of tertiary alcohols. It covers the mechanisms, experimental conditions, and expected outcomes for dehydration, nucleophilic substitution, and oxidation reactions. The information presented is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development, where the unique reactivity of tertiary alcohols is often leveraged. The resistance of tertiary alcohols to oxidation, for instance, makes them a valuable structural motif in drug design for improving metabolic stability.

Dehydration (E1 Elimination)

The acid-catalyzed dehydration of tertiary alcohols is a fundamental reaction that proceeds via an E1 (Elimination, Unimolecular) mechanism to form alkenes. This reaction is particularly efficient for tertiary alcohols due to the formation of a stable tertiary carbocation intermediate.[1] The reaction rate for dehydration follows the order: Tertiary > Secondary > Primary.[1]

Reaction Mechanism

The E1 mechanism for the dehydration of a tertiary alcohol involves three key steps:

-

Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by a strong acid (e.g., H₂SO₄), forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O).[1]

-

Formation of a Carbocation: The alkyloxonium ion dissociates, with water acting as the leaving group, to form a stable tertiary carbocation. This is the rate-determining step of the reaction.[1]

-

Deprotonation to Form an Alkene: A weak base (often a water molecule or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond and yielding an alkene.[1][2]

When multiple alkene products are possible, the reaction typically follows Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[3]

Caption: The E1 mechanism for tertiary alcohol dehydration.

Quantitative Data: Dehydration Conditions

The conditions for dehydrating tertiary alcohols are significantly milder than those required for primary or secondary alcohols.[4]

| Alcohol Type | Substrate Example | Reagent/Catalyst | Temperature (°C) | Major Product(s) | Yield / Ratio |

| Tertiary | 2-Methyl-2-butanol (B152257) | 6M H₂SO₄ | ~35-45 | 2-Methyl-2-butene (B146552) & 2-Methyl-1-butene | ~93% : 7% (Zaitsev's Rule) [5] |

| Tertiary | tert-Butyl alcohol | Conc. H₂SO₄ | 25–80 | 2-Methylpropene | High |

| Secondary | 2-Butanol | Conc. H₂SO₄ | 100–140 | 2-Butene & 1-Butene | - |

| Primary | Ethanol | Conc. H₂SO₄ | 170–180 | Ethene | - |

Experimental Protocol: Dehydration of 2-Methyl-2-butanol

This protocol describes the acid-catalyzed dehydration of 2-methyl-2-butanol to yield a mixture of 2-methyl-2-butene and 2-methyl-1-butene.[6][7][8]

-

Apparatus Setup: Assemble a fractional distillation apparatus. Use a 50 mL round-bottom flask as the distilling flask and a 25 mL round-bottom flask as the receiver. Cool the receiving flask in an ice-water bath to minimize the evaporation of the volatile alkene products.[6]

-

Reaction Mixture: Cool the 50 mL distilling flask in an ice-water bath. Cautiously and slowly add approximately 5-15 mL of 6M-9M sulfuric acid, followed by the slow addition of ~15 mL of 2-methyl-2-butanol with swirling.[6][7] Add a few boiling chips to the flask.

-

Distillation: Heat the mixture gently using a heating mantle or water bath. The lower-boiling alkene products will distill as they are formed. Maintain the distillation temperature at the head of the column below 45°C to prevent co-distillation of the starting alcohol.[7]

-

Workup: Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer with a cold, dilute sodium hydroxide (B78521) or sodium bicarbonate solution to neutralize any residual acid.[2]

-

Separate the lower aqueous layer.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to begin the drying process.

-

-

Drying and Isolation: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of an anhydrous drying agent, such as sodium sulfate (B86663) or calcium chloride.[2] Once the liquid is clear, decant or filter the dried product into a pre-weighed vial for yield calculation and analysis (e.g., by gas chromatography).

Nucleophilic Substitution (SN1)

Tertiary alcohols readily undergo nucleophilic substitution reactions with hydrogen halides via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism to produce tertiary alkyl halides.[9][10][11] The reaction works well because tertiary alcohols form highly stable carbocation intermediates.[12] The order of reactivity for hydrogen halides is HI > HBr > HCl.[13]

Reaction Mechanism

The SN1 mechanism for the conversion of a tertiary alcohol to an alkyl halide mirrors the first two steps of the E1 pathway, followed by nucleophilic attack.

-

Protonation of the Alcohol: The alcohol is rapidly protonated by the strong acid, forming an alkyloxonium ion.[10]

-

Carbocation Formation: The C-O bond breaks heterolytically, and a water molecule departs, forming a stable tertiary carbocation. This is the slow, rate-determining step.[10]

-

Nucleophilic Attack: The halide ion (e.g., Cl⁻), a good nucleophile, attacks the planar carbocation to form the tertiary alkyl halide product.[13] The attack can occur from either face of the carbocation.

Caption: The SN1 mechanism for tertiary alcohol substitution.

Quantitative Data: Synthesis of tert-Butyl Chloride

The synthesis of tert-butyl chloride from tert-butyl alcohol and concentrated hydrochloric acid is a classic example of an SN1 reaction. Various sources report a range of yields depending on the exact procedure.

| Substrate (1 mole) | Reagent (moles) | Conditions | Workup | Reported Yield | Reference(s) |

| tert-Butyl alcohol | Conc. HCl (3) | Shaking for 15-20 min at room temp. | Wash with 5% NaHCO₃, then H₂O; Dry with CaCl₂; Distill. | 78–88% | [14] |

| tert-Butyl alcohol | Conc. HCl (~2.6) | Stirring for 15 min at room temp. | Wash with sat. NaCl, sat. NaHCO₃, sat. NaCl; Dry. | 48.86% | [15] |

| tert-Butyl alcohol | Conc. HCl (~2.6) | Shaking for 20 min at room temp. | Wash with 5% NaHCO₃, then H₂O; Dry with MgSO₄/Na₂CO₃. | - | [16] |

| tert-Butyl alcohol | Conc. HCl | - | - | 13.5% | [17] |

Note: Yields can vary significantly based on technique, purity of reagents, and efficiency of separation steps.

Experimental Protocol: Synthesis of tert-Butyl Chloride

This protocol details the preparation of tert-butyl chloride from tert-butyl alcohol.[14][16][18][19]

-

Apparatus Setup: All operations should be performed in a fume hood.

-

Reaction: In a separatory funnel, combine 1 mole equivalent of tert-butyl alcohol (e.g., 74 g) and 2.5-3 mole equivalents of cold, concentrated hydrochloric acid (e.g., ~250 mL).[14]

-

Agitation: Stopper the funnel and shake vigorously for 15-20 minutes.[14][16] Periodically vent the funnel by inverting it and opening the stopcock to release pressure.

-

Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (tert-butyl chloride), and the lower is the aqueous acid layer. Drain and discard the lower aqueous layer.[14][18]

-

Workup (Washing):

-

Drying: Transfer the crude tert-butyl chloride to a dry Erlenmeyer flask and add an anhydrous drying agent like CaCl₂ or Na₂SO₄.[14] Swirl until the liquid is clear.

-

Purification: Filter the dried product into a distillation flask and perform a simple distillation, collecting the fraction boiling at approximately 50-52°C.[14]

Oxidation

A defining characteristic of tertiary alcohols is their resistance to oxidation by common oxidizing agents such as acidified potassium dichromate(VI) or chromic acid.[20][21][22] This is because the carbon atom bearing the hydroxyl group (the carbinol carbon) does not have a hydrogen atom attached to it.[21][22] Standard oxidation mechanisms for primary and secondary alcohols require the removal of this alpha-hydrogen to form a carbon-oxygen double bond.[21]

Under very harsh or forcing conditions (e.g., strong acid, high heat), tertiary alcohols may be dehydrated to alkenes, which can then be oxidatively cleaved, resulting in the breaking of C-C bonds and the formation of smaller carbonyl compounds.[23] However, for the purposes of typical organic synthesis and distinguishing between alcohol classes, tertiary alcohols are considered non-reactive to oxidation.

Caption: Comparative oxidation pathways for alcohols.

Quantitative Data: Chromic Acid Test

The chromic acid test (using H₂CrO₄, often formed from K₂Cr₂O₇ and H₂SO₄) provides a clear visual distinction between alcohol classes.

| Alcohol Type | Substrate Example | Reagent/Conditions | Expected Observation |

| Primary | 1-Butanol | K₂Cr₂O₇ / H₂SO₄, warm | Orange solution turns green |

| Secondary | 2-Butanol | K₂Cr₂O₇ / H₂SO₄, warm | Orange solution turns green |

| Tertiary | tert-Butyl alcohol | K₂Cr₂O₇ / H₂SO₄, warm | Solution remains orange (No reaction) [21] |

Experimental Protocol: Oxidation Test

This protocol provides a method to differentiate a tertiary alcohol from primary and secondary alcohols.

-

Reagent Preparation: Prepare the oxidizing agent by dissolving a small amount of potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid. The solution will be orange.

-

Reaction Setup: Place ~1 mL of the alcohol to be tested into a test tube.

-

Execution: Add a few drops of the acidified potassium dichromate solution to the test tube.

-

Observation: Gently warm the test tube in a hot water bath for a few minutes.

-

A color change from orange to green indicates the presence of a primary or secondary alcohol.

-

If the solution remains orange, it indicates the presence of a tertiary alcohol.[21]

-

General Experimental Workflow

The majority of fundamental reactions involving tertiary alcohols follow a common workflow encompassing reaction, separation, purification, and analysis.

Caption: A generalized workflow for alcohol reactions.

References

- 1. byjus.com [byjus.com]

- 2. homework.study.com [homework.study.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. kibin.com [kibin.com]

- 6. sites.nvcc.edu [sites.nvcc.edu]

- 7. studylib.net [studylib.net]

- 8. docsity.com [docsity.com]

- 9. rsc.org [rsc.org]

- 10. vernier.com [vernier.com]

- 11. The reaction of tert-butyl alcohol with concentrated HCl goes by ... | Study Prep in Pearson+ [pearson.com]

- 12. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. books.rsc.org [books.rsc.org]

- 20. compoundchem.com [compoundchem.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. 14.5 Reactions of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 23. chemistrylovers.com [chemistrylovers.com]

An In-depth Technical Guide on the Solubility and Boiling Point of 3-Methyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the solubility and boiling point, of 3-Methyl-3-hexanol (CAS No. 597-96-6). The document details quantitative data, experimental protocols for determination, and a visual representation of a key experimental workflow, tailored for professionals in research and development.

Core Physicochemical Properties

This compound is a tertiary alcohol with the molecular formula C7H16O.[1][2][3] Its branched structure significantly influences its physical and chemical characteristics, including its utility as a solvent and as an intermediate in organic synthesis.[1][2][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the solubility and boiling point of this compound.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 143 °C | At 760 mmHg | [2][3] |

| 142.5 °C | Standard Pressure | [4] | |

| 414 K (approx. 141 °C) | Standard Pressure | [6] | |

| Water Solubility | 11.76 g/L | At 25 °C | [1][3] |

| Described as "moderate" or "partially soluble" | Ambient | [4][7][8] | |

| Solubility in Organic Solvents | Generally Soluble | Ambient | [4][5] |

| Vapor Pressure | 2.2 mmHg | At 25 °C | [3] |

| Density | 0.823 g/cm³ | Standard | [2] |

| 0.82 g/cm³ | Standard | [3] | |

| LogP (Octanol/Water Partition Coefficient) | 1.947 | Estimated | [2] |

Experimental Protocols

Detailed methodologies for determining the solubility and boiling point of alcohols like this compound are crucial for ensuring data accuracy and reproducibility.

The solubility of an alcohol can be determined qualitatively and quantitatively in various solvents. The principle of "like dissolves like" is a fundamental concept, where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[8] Alcohols possess a polar hydroxyl (-OH) group and a non-polar hydrocarbon chain, leading to a range of solubilities.[4]

Protocol: Qualitative Solubility Test in Water [9][10][11]

-

Preparation : Add a defined volume (e.g., 2.0 mL) of the solvent (e.g., deionized water) to a clean test tube.[9][11]

-

Addition of Solute : Add the alcohol (this compound) to the solvent drop by drop, shaking the mixture vigorously after each addition.[9]

-

Observation : Observe the mixture for miscibility. The formation of a single, clear phase indicates that the alcohol is soluble. If the solution becomes cloudy or forms distinct layers, the alcohol is considered partially soluble or insoluble.[11]

-

Classification : The solubility can be categorized based on the amount of solute that dissolves. For instance:

-

Very Soluble : Miscible in all proportions or dissolves readily.

-

Soluble : A significant amount dissolves.

-

Partially Soluble/Slightly Soluble : Only a small amount dissolves.

-

Insoluble : No discernible dissolution.[9]

-

-

Extension to Organic Solvents : The same procedure can be repeated using various organic solvents (e.g., hexane, ethanol, acetone) to determine the solubility profile.[11]

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[12] It is a critical physical constant for substance identification and purity assessment.

Protocol: Capillary Method (Siwoloboff Method) [13][14]

This micro-method is suitable for small sample volumes.

-

Apparatus Setup :

-

Place a small amount (a few drops) of this compound into a small test tube or fusion tube.[14]

-

Seal one end of a capillary tube using a flame.[13]

-

Place the capillary tube (sealed end up) into the fusion tube containing the sample.[13]

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.[13][14]

-

-

Heating :

-

Immerse the assembly in a heating bath (e.g., silicone oil or a heating block).[13]

-

Begin heating the bath gradually, at a rate of approximately 3 K/min initially, stirring to ensure uniform temperature distribution.

-

Reduce the heating rate to less than 1 K/min when the temperature is about 10 K below the expected boiling point.

-

-

Observation and Measurement :

-

As the boiling point is approached, a stream of bubbles will begin to emerge from the open end of the capillary tube.[14]

-

The boiling point is the temperature recorded when, upon slight cooling, the stream of bubbles ceases and the liquid is drawn up into the capillary tube.

-

-

Verification : For accuracy, the procedure should be repeated at least once.

Protocol: Distillation Method [12][15]

This method is suitable for larger volumes of liquid.

-

Apparatus Setup : Assemble a standard distillation apparatus with a boiling flask, condenser, and collection vessel.

-

Sample Preparation : Place the liquid sample (this compound) into the boiling flask along with a few boiling chips to ensure smooth boiling.[15]

-

Heating : Heat the flask to bring the liquid to a steady boil.

-

Measurement : The vapor will rise, pass into the condenser, and re-liquefy. The boiling point is the constant temperature read on the thermometer placed at the vapor outlet to the condenser, where the vapor and liquid are in equilibrium.[12]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Capillary (Siwoloboff) Method.

Caption: Workflow for Boiling Point Determination via the Capillary Method.

References

- 1. Page loading... [guidechem.com]

- 2. This compound|CAS 597-96-6|For Research [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. 3-Hexanol, 3-methyl- [webbook.nist.gov]

- 7. Solved Predict the solubility of this compound in | Chegg.com [chegg.com]

- 8. Solved Predict the solubility of this compound in | Chegg.com [chegg.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Determination of Boiling Point of Ethanol by Distillation Method - STEMart [ste-mart.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. seniorchem.com [seniorchem.com]

A Comprehensive Technical Guide to the Safety, Handling, and Hazards of 3-Methyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the safety, handling, and potential hazards associated with 3-Methyl-3-hexanol (CAS No. 597-96-6).[1][2][3][4] This tertiary alcohol is utilized in various industrial and research applications, including organic synthesis.[1] A thorough understanding of its chemical and physical properties, toxicological profile, and appropriate handling procedures is essential to ensure the safety of laboratory and manufacturing personnel. This document outlines the known hazards, recommended personal protective equipment (PPE), first aid measures, and safe storage and disposal protocols. The information is presented to be accessible and actionable for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use. These properties influence its behavior under various conditions and are critical for risk assessment.

| Property | Value | Source(s) |

| CAS Number | 597-96-6 | [1][2][3][4] |

| Molecular Formula | C7H16O | [1][2][3][4] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][5] |

| Boiling Point | 143 °C at 760 mmHg | [1][4] |

| Flash Point | 45 °C - 49.4 °C (closed cup) | [1][4][5] |

| Density | 0.823 g/cm³ | [1][4][5] |

| Water Solubility | 11.76 g/L at 25 °C | [3][4] |

| Vapor Pressure | 2.2 mmHg at 25 °C | [4] |

| Refractive Index | 1.4220-1.4250 @ 20 °C | [4][6] |

| LogP (Octanol/Water Partition Coefficient) | 1.947 (estimated) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and acute oral toxicity.[2][5][7]

GHS Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [5][7] |